molecular formula C7H3F2IN2 B3196451 4,7-Difluoro-3-iodo-1H-indazole CAS No. 1000342-06-2

4,7-Difluoro-3-iodo-1H-indazole

Cat. No.: B3196451
CAS No.: 1000342-06-2
M. Wt: 280.01 g/mol
InChI Key: TYGHMUGMVQEKTP-UHFFFAOYSA-N
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Description

4,7-Difluoro-3-iodo-1H-indazole is a heterocyclic compound with the molecular formula C7H3F2IN2. It is part of the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is notable for its unique substitution pattern, featuring fluorine atoms at the 4 and 7 positions and an iodine atom at the 3 position on the indazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoro-3-iodo-1H-indazole typically involves the iodination of a difluoroindazole precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the iodination process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 4,7-Difluoro-3-iodo-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are often used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4,7-Difluoro-3-iodo-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Difluoro-3-iodo-1H-indazole involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s electronic properties, affecting its binding affinity to biological targets. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

    4,6-Difluoro-3-iodo-1H-indazole: Similar in structure but with different substitution patterns.

    4-Fluoro-3-iodo-1H-indazole: Lacks one fluorine atom compared to 4,7-Difluoro-3-iodo-1H-indazole.

    3-Iodo-1H-indazole: Does not have fluorine substitutions.

Uniqueness: this compound is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both fluorine and iodine atoms provides a distinct electronic environment that can be exploited in various chemical and biological applications .

Properties

IUPAC Name

4,7-difluoro-3-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGHMUGMVQEKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2C(=C1)F)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303994
Record name 4,7-Difluoro-3-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-06-2
Record name 4,7-Difluoro-3-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Difluoro-3-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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